molecular formula C9H11N3S B2544302 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole CAS No. 80945-73-9

2-Hydrazino-4,7-dimethyl-1,3-benzothiazole

Cat. No.: B2544302
CAS No.: 80945-73-9
M. Wt: 193.27
InChI Key: JDPZTUCZLBRFDA-UHFFFAOYSA-N
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Description

2-Hydrazino-4,7-dimethyl-1,3-benzothiazole is a chemical compound with the molecular formula C₉H₁₁N₃S It is a derivative of benzothiazole, characterized by the presence of hydrazino and dimethyl groups on the benzothiazole ring

Scientific Research Applications

2-Hydrazino-4,7-dimethyl-1,3-benzothiazole has several applications in scientific research:

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. . This indicates that it is toxic if swallowed, causes skin irritation, and causes serious eye irritation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with appropriate reagents to introduce the hydrazino and dimethyl groups. One common method involves the treatment of 2-mercaptoaniline with acid chlorides, followed by further reactions to introduce the hydrazino group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazino group, potentially leading to the formation of amines or other derivatives.

    Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The hydrazino group can form bonds with various biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

  • 2-Hydrazino-4,5-dimethyl-1,3-benzothiazole
  • 2-Hydrazino-4,6-dimethyl-1,3-benzothiazole

Comparison: Compared to its similar compounds, 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole is unique due to the specific positioning of the dimethyl groups on the benzothiazole ring. This positioning can influence its chemical reactivity and biological activity, making it distinct in its applications and effects .

Properties

IUPAC Name

(4,7-dimethyl-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-5-3-4-6(2)8-7(5)11-9(12-10)13-8/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPZTUCZLBRFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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